N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of N’-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction .
Chemical Reactions Analysis
N’-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
Scientific Research Applications
N’-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on different biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N’-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-1-(4-nitrophenyl)ethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
These compounds share a similar pyrazole core structure but differ in their substituents, which can lead to variations in their biological activities and properties .
Properties
Molecular Formula |
C18H14ClFN4O |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14ClFN4O/c1-11(12-2-6-14(19)7-3-12)21-24-18(25)17-10-16(22-23-17)13-4-8-15(20)9-5-13/h2-10H,1H3,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
CIMPYDQHYRUCJQ-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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